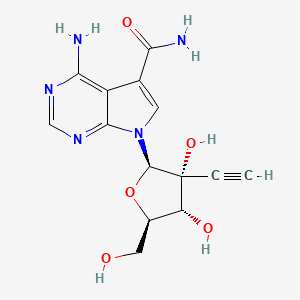
2'-C-Acetylene-7-deaza-7-carbamoyladenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is a synthetic nucleoside analog that has garnered significant attention in the field of antiviral research. This compound is known for its ability to inhibit the replication of various flaviviruses, including dengue virus, yellow fever virus, and West Nile virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves multiple steps. Initially, the starting material undergoes a series of chemical reactions, including acetylene addition and deaza modification, to form the desired nucleoside analog. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations .
Industrial Production Methods
In an industrial setting, the production of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to monitor the synthesis and purification steps, ensuring the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2’-C-Acetylene-7-deaza-7-carbamoyladenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2’-C-Acetylene-7-deaza-7-carbamoyladenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.
Biology: It serves as a tool for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has shown potential as an antiviral agent, particularly against flaviviruses like dengue virus and West Nile virus.
Industry: It is used in the development of antiviral drugs and diagnostic tools
Mechanism of Action
The mechanism of action of 2’-C-Acetylene-7-deaza-7-carbamoyladenosine involves its incorporation into viral RNA, leading to the inhibition of viral RNA synthesis. This compound targets the viral RNA-dependent RNA polymerase, disrupting the replication process and ultimately inhibiting viral replication .
Comparison with Similar Compounds
2’-C-Acetylene-7-deaza-7-carbamoyladenosine is unique compared to other nucleoside analogs due to its specific structural modifications, which enhance its antiviral activity and reduce cytotoxicity. Similar compounds include:
7-deaza-2’-C-methyl-adenosine: Another nucleoside analog with broad-spectrum antiviral activity.
5-aza-7-deazaguanosine: A derivative with antiviral properties against various flaviviruses.
These compounds share similar mechanisms of action but differ in their structural features and specific antiviral activities.
Properties
CAS No. |
1207518-62-4 |
|---|---|
Molecular Formula |
C14H15N5O5 |
Molecular Weight |
333.30 g/mol |
IUPAC Name |
4-amino-7-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C14H15N5O5/c1-2-14(23)9(21)7(4-20)24-13(14)19-3-6(11(16)22)8-10(15)17-5-18-12(8)19/h1,3,5,7,9,13,20-21,23H,4H2,(H2,16,22)(H2,15,17,18)/t7-,9-,13-,14-/m1/s1 |
InChI Key |
HRAYXWGUYHJDEA-MVNCPAOLSA-N |
Isomeric SMILES |
C#C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
Canonical SMILES |
C#CC1(C(C(OC1N2C=C(C3=C(N=CN=C32)N)C(=O)N)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















